8-Hydroxy-cyclic AMP
Overview
Description
Synthesis Analysis
The synthesis of cyclic AMP derivatives, such as 8-Hydroxy-cyclic AMP, often involves complex biochemical processes. For example, the synthesis of amphiphilic block copolymers via ring-opening polymerization (ROP) indicates the potential for creating cyclic compounds with specific functional groups, suggesting methods that could be applicable to 8-Hydroxy-cyclic AMP synthesis (Isono et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclic AMP derivatives plays a crucial role in their biological function. For instance, the study of cyclic hydroxamates and their metal complexes provides insights into the structural requirements for biological activity, which could be relevant for understanding the structure-activity relationship of 8-Hydroxy-cyclic AMP (Alagha et al., 2011).
Chemical Reactions and Properties
Cyclic AMP derivatives participate in various chemical reactions, reflecting their diverse chemical properties. The phosphorylation of hydroxyproline in synthetic peptides by cyclic AMP-dependent protein kinase highlights the reactivity of cyclic AMP derivatives in protein modification processes (Feramisco et al., 1979).
Physical Properties Analysis
The physical properties of cyclic AMP derivatives, such as solubility and stability, are essential for their biological function and application. The synthesis and application of caged 8-bromoadenosine cyclic 3',5'-monophosphate, for example, demonstrate the importance of understanding these properties for the design of biologically active molecules (Hagen et al., 1999).
Chemical Properties Analysis
The chemical properties of 8-Hydroxy-cyclic AMP, such as reactivity and interaction with biological macromolecules, are crucial for its role as a second messenger. Studies on the effects of cyclic AMP derivatives on cellular processes provide valuable insights into these properties. For instance, the role of cyclic di-AMP in signaling and its binding mechanisms highlight the complex interactions between cyclic nucleotides and their targets in the cell (He et al., 2020).
Scientific Research Applications
Impact on Neuronal Responses
8-Hydroxy-cyclic AMP has been studied for its potential effects on neuronal responses. Research by Černe, Jiang, and Randić (1992) in rat spinal dorsal horn neurons in vitro revealed that a membrane-permeable analogue of cyclic AMP, 8-Br cyclic AMP, caused depolarization and increased synaptic activity. This suggests a role in enhancing sensitivity to excitatory amino acids and modulating primary afferent neurotransmission, including nociception (Černe, Jiang, & Randić, 1992).
Electrochemical Detection
8-Hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, has been detected electrochemically at modified electrodes, indicating applications in biomarker detection. Li et al. (2007) showed that poly(3-methylthiophene) enhanced the electrochemical response of 8-OH-dG, indicating potential for amperometric detection in systems like flow injection analysis and high-performance liquid chromatography (Li, Jia, Wang, & Liu, 2007).
Chromatography Applications
The role of cyclic AMP in biospecific affinity chromatography has been explored. Jergil, Guilford, and Mosbach (1974) synthesized adenine nucleotides with structural modifications for use in affinity chromatography of protamine kinase from trout testis. Their findings suggest diverse applications in the purification and analysis of enzymes (Jergil, Guilford, & Mosbach, 1974).
Metabolic Regulation in the Liver
Somlyo, Somlyo, and Friedmann (1971) explored the effects of cyclic AMP on membrane potential and ion fluxes in the liver. Their study provides insights into the role of cyclic nucleotides in metabolic regulation, which could have implications for understanding liver function and disease mechanisms (Somlyo, Somlyo, & Friedmann, 1971).
Beta-Receptor Actions in the Brain
Madison and Nicoll (1986) investigated the role of cyclic AMP in rat hippocampal CA1 pyramidal neurons. They found that a membrane-permeant analogue of cyclic AMP affected various neuronal properties, suggesting a role in mediating beta-receptor actions of neurotransmitters (Madison & Nicoll, 1986).
Transcriptional Regulation
Lewis, Harrington, and Chikaraishi (1987) demonstrated that cyclic AMP influences the transcriptional activity of the tyrosine hydroxylase gene, highlighting its role in gene expression regulation in certain cell types (Lewis, Harrington, & Chikaraishi, 1987).
properties
IUPAC Name |
6-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-7H-purin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P/c11-7-4-8(13-2-12-7)15(10(17)14-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,14,17)(H,18,19)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOKPQGYXJAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404939 | |
Record name | 8-Hydroxy-cyclic AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-7H-purin-8-one | |
CAS RN |
31356-95-3 | |
Record name | 8-Hydroxy-cyclic AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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